molecular formula C19H20ClNO6S B3357384 Ethanesulfonic acid, 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-1-oxopropyl)amino)- CAS No. 72678-30-9

Ethanesulfonic acid, 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-1-oxopropyl)amino)-

Cat. No.: B3357384
CAS No.: 72678-30-9
M. Wt: 425.9 g/mol
InChI Key: IYNIXDBLAVOMAW-UHFFFAOYSA-N
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Description

LS2265 is a fenofibrate derivative with a taurine modification. It is known for its ability to induce the proliferation of peroxisomes in rat liver cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LS2265 involves the modification of fenofibrate with taurine. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the synthesis requires precise control of reaction conditions to ensure the successful incorporation of the taurine moiety .

Industrial Production Methods

Industrial production of LS2265 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of advanced chemical reactors and purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

LS2265 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

LS2265 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peroxisome proliferation and related biochemical pathways.

    Biology: Investigated for its effects on cellular metabolism and organelle proliferation.

    Medicine: Potential therapeutic applications in treating metabolic disorders and liver diseases.

    Industry: Used in the development of new pharmaceuticals and chemical products

Mechanism of Action

LS2265 exerts its effects by inducing the proliferation of peroxisomes in liver cells. This process involves the activation of specific molecular pathways that regulate peroxisome biogenesis and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that LS2265 interacts with peroxisome proliferator-activated receptors (PPARs) to modulate gene expression and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LS2265

LS2265 is unique due to its taurine modification, which enhances its ability to induce peroxisome proliferation. This modification distinguishes it from other fibrate derivatives and provides unique biochemical properties that make it valuable for research and potential therapeutic applications .

Properties

IUPAC Name

2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO6S/c1-19(2,18(23)21-11-12-28(24,25)26)27-16-9-5-14(6-10-16)17(22)13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,23)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNIXDBLAVOMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCS(=O)(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222989
Record name Ethanesulfonic acid, 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-1-oxopropyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72678-30-9
Record name Ethanesulfonic acid, 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-1-oxopropyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072678309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-1-oxopropyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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